molecular formula C17H18N2O3S B319144 N-[4-[methyl(phenyl)sulfamoyl]phenyl]cyclopropanecarboxamide

N-[4-[methyl(phenyl)sulfamoyl]phenyl]cyclopropanecarboxamide

Cat. No.: B319144
M. Wt: 330.4 g/mol
InChI Key: MOJQIEYJXPTTQY-UHFFFAOYSA-N
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Description

N-[4-[methyl(phenyl)sulfamoyl]phenyl]cyclopropanecarboxamide is a complex organic compound with a unique structure that combines a cyclopropane ring with a sulfonyl and carboxamide functional group

Preparation Methods

The synthesis of N-[4-[methyl(phenyl)sulfamoyl]phenyl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the cyclopropane ring and the subsequent introduction of the sulfonyl and carboxamide groups. The reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

N-[4-[methyl(phenyl)sulfamoyl]phenyl]cyclopropanecarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, it could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Additionally, it may have industrial applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[methyl(phenyl)sulfamoyl]phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may inhibit certain enzymes or modulate signaling pathways, leading to changes in cellular behavior .

Comparison with Similar Compounds

N-[4-[methyl(phenyl)sulfamoyl]phenyl]cyclopropanecarboxamide can be compared with other similar compounds that have a cyclopropane ring and sulfonyl or carboxamide groups. Some of these similar compounds include N-{4-[(methylamino)sulfonyl]phenyl}cyclopropanecarboxamide and N-{4-[(ethylamino)sulfonyl]phenyl}cyclopropanecarboxamide.

Properties

Molecular Formula

C17H18N2O3S

Molecular Weight

330.4 g/mol

IUPAC Name

N-[4-[methyl(phenyl)sulfamoyl]phenyl]cyclopropanecarboxamide

InChI

InChI=1S/C17H18N2O3S/c1-19(15-5-3-2-4-6-15)23(21,22)16-11-9-14(10-12-16)18-17(20)13-7-8-13/h2-6,9-13H,7-8H2,1H3,(H,18,20)

InChI Key

MOJQIEYJXPTTQY-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC3

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC3

solubility

2.3 [ug/mL]

Origin of Product

United States

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